7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide

Catalog No.
S14928962
CAS No.
91366-67-5
M.F
C8H9N3O4S2
M. Wt
275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-...

CAS Number

91366-67-5

Product Name

7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide

IUPAC Name

7-(2-hydroxyethylsulfanyl)-2,1,3-benzoxadiazole-4-sulfonamide

Molecular Formula

C8H9N3O4S2

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C8H9N3O4S2/c9-17(13,14)6-2-1-5(16-4-3-12)7-8(6)11-15-10-7/h1-2,12H,3-4H2,(H2,9,13,14)

InChI Key

QKSRZYGQQXSGRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)SCCO

7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound characterized by its unique structure, which includes a benzoxadiazole moiety and a sulfonamide group. The molecular formula of this compound is C12H16N4O4SC_{12}H_{16}N_4O_4S, and it has a molar mass of approximately 328.391 g/mol. The presence of the hydroxyethyl sulfanyl group contributes to its potential biological activity and chemical reactivity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The chemical behavior of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide can be analyzed through various reactions typical of sulfonamides and benzoxadiazoles. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Oxidation Reactions: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Acylation Reactions: The amine functionalities can react with acyl chlorides or anhydrides to form amides, enhancing the compound's pharmacological properties.

Research indicates that compounds containing benzoxadiazole and sulfonamide groups exhibit a range of biological activities, including:

  • Antimicrobial Activity: Many benzoxadiazole derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibacterial agents.
  • Anticancer Properties: Some studies suggest that similar compounds may inhibit cancer cell proliferation, making them candidates for anticancer drug development.
  • Anti-inflammatory Effects: Sulfonamides are known for their anti-inflammatory properties, which may extend to this compound.

The synthesis of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves several steps:

  • Formation of Benzoxadiazole: The initial step often includes the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzoxadiazole ring.
  • Introduction of Sulfonamide Group: This can be achieved through the reaction of the benzoxadiazole intermediate with sulfonyl chlorides.
  • Addition of Hydroxyethyl Group: The final step involves the introduction of the hydroxyethyl sulfanyl group via nucleophilic substitution.

The unique properties of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide make it suitable for various applications:

  • Pharmaceutical Development: Its potential antimicrobial and anticancer activities position it as a candidate for drug formulation.
  • Analytical Chemistry: This compound may be used as a reagent in analytical techniques such as high-performance liquid chromatography due to its unique functional groups.
  • Material Science: Its properties could be exploited in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide focus on its binding affinity with biological targets. Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or bind to DNA, influencing cellular processes. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide. These include:

  • 2,1,3-Benzothiadiazole Derivatives: Similar in structure but containing sulfur instead of oxygen in the heterocyclic ring.
  • Benzene Sulfonamides: These compounds feature a sulfonamide group but lack the benzoxadiazole moiety.
  • Hydroxyethyl Sulfides: Compounds that contain hydroxyethyl groups but do not incorporate the benzoxadiazole structure.

Comparison Table

Compound NameStructural FeaturesUnique Properties
7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamideBenzoxadiazole ring + hydroxyethyl sulfanyl groupPotential antimicrobial and anticancer activity
2,1,3-Benzothiadiazole DerivativesBenzothiadiazole ringDifferent biological activity profile
Benzene SulfonamidesSulfonamide group onlyCommonly used as antibiotics
Hydroxyethyl SulfidesHydroxyethyl group without benzoxadiazoleVarying chemical reactivity

This comparison highlights the unique aspects of 7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide within its class of related compounds. Its distinctive combination of functional groups positions it uniquely for further research and application in medicinal chemistry.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

275.00344812 g/mol

Monoisotopic Mass

275.00344812 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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